2-(4-methoxyphenyl)-N-(2-nitrophenyl)-1,3-dioxoisoindole-5-carboxamide
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Overview
Description
2-(4-methoxyphenyl)-N-(2-nitrophenyl)-1,3-dioxoisoindole-5-carboxamide is a complex organic compound that features a combination of aromatic rings, nitro groups, and a dioxoisoindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-(2-nitrophenyl)-1,3-dioxoisoindole-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the dioxoisoindole core: This can be achieved through the cyclization of phthalic anhydride with an appropriate amine.
Introduction of the nitro group: The nitro group can be introduced via nitration reactions using concentrated nitric acid and sulfuric acid.
Attachment of the methoxyphenyl group: This step often involves a nucleophilic aromatic substitution reaction where a methoxyphenyl halide reacts with the dioxoisoindole intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-N-(2-nitrophenyl)-1,3-dioxoisoindole-5-carboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Reduction: Formation of 2-(4-aminophenyl)-N-(2-aminophenyl)-1,3-dioxoisoindole-5-carboxamide.
Oxidation: Formation of 2-(4-hydroxyphenyl)-N-(2-nitrophenyl)-1,3-dioxoisoindole-5-carboxamide.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
2-(4-methoxyphenyl)-N-(2-nitrophenyl)-1,3-dioxoisoindole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-(2-nitrophenyl)-1,3-dioxoisoindole-5-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The nitro group can participate in redox reactions, while the aromatic rings can engage in π-π interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenyl)-N-(2-aminophenyl)-1,3-dioxoisoindole-5-carboxamide: Similar structure but with an amino group instead of a nitro group.
2-(4-hydroxyphenyl)-N-(2-nitrophenyl)-1,3-dioxoisoindole-5-carboxamide: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
2-(4-methoxyphenyl)-N-(2-nitrophenyl)-1,3-dioxoisoindole-5-carboxamide is unique due to the presence of both a nitro group and a methoxy group, which can participate in a variety of chemical reactions and interactions. This makes it a versatile compound for research and development in multiple scientific fields.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-(2-nitrophenyl)-1,3-dioxoisoindole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O6/c1-31-15-9-7-14(8-10-15)24-21(27)16-11-6-13(12-17(16)22(24)28)20(26)23-18-4-2-3-5-19(18)25(29)30/h2-12H,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYUTZBPJPZRFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=CC=C4[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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